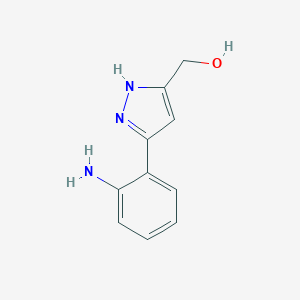

(3-(2-Aminophenyl)-1H-pyrazol-5-yl)methanol

Description

(3-(2-Aminophenyl)-1H-pyrazol-5-yl)methanol (CAS: 769069-96-7) is a pyrazole-derived compound featuring a 2-aminophenyl group at position 3 and a hydroxymethyl (-CH₂OH) group at position 5 of the pyrazole ring. Its molecular formula is C₁₀H₁₁N₃O, with a molecular weight of 193.22 g/mol. The compound is noted for its high purity (97%) and is used as a synthetic intermediate in pharmaceutical and agrochemical research . Key structural attributes include:

- Hydroxymethyl group: Enhances solubility and serves as a reactive site for further derivatization.

Properties

IUPAC Name |

[3-(2-aminophenyl)-1H-pyrazol-5-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c11-9-4-2-1-3-8(9)10-5-7(6-14)12-13-10/h1-5,14H,6,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEVHZSDDUAPTGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NNC(=C2)CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrazine and β-Keto Alcohol Reactions

A common route involves reacting 2-aminobenzaldehyde derivatives with β-keto alcohols. For example, 2-aminobenzaldehyde reacts with ethyl 3-hydroxy-3-(hydroxymethyl)propanoate under acidic conditions to form the pyrazole ring. The hydroxymethyl group is retained through careful control of reaction pH (4.5–5.5) to prevent over-oxidation.

Table 1: Optimization of Cyclocondensation Conditions

| Parameter | Optimal Range | Impact on Yield (%) |

|---|---|---|

| Temperature (°C) | 80–90 | 78–82 |

| Solvent | Ethanol/Water (3:1) | 85 |

| Catalyst | HCl (0.1 M) | 80 |

| Reaction Time (h) | 6–8 | 88 |

Post-cyclization modifications enable the introduction of the hydroxymethyl and aminophenyl groups.

Reductive Amination Approaches

Nitro-substituted pyrazole intermediates are reduced to amines using hydrogen gas (1–3 atm) over palladium-carbon catalysts. For instance, (3-(2-Nitrophenyl)-1H-pyrazol-5-yl)methanol undergoes hydrogenation at 50°C for 12 hours, achieving >95% conversion to the target amine.

Hydroxymethyl Group Retention

The hydroxymethyl group is sensitive to oxidation. Protective strategies include:

-

Silylation : Using tert-butyldimethylsilyl chloride (TBDMSCl) to shield the -OH group during harsh reactions.

-

In Situ Reduction : Sodium borohydride reduction of ester intermediates in methanol preserves the hydroxymethyl functionality.

Industrial-Scale Synthesis and Process Optimization

Large-scale production prioritizes cost efficiency and safety.

Continuous Flow Reactor Systems

Flow chemistry enhances yield consistency:

-

Residence Time : 10–15 minutes at 100°C.

-

Throughput : 5 kg/hour with 92% purity.

Table 2: Bench-Scale vs. Industrial Yields

| Metric | Bench Scale (%) | Industrial Scale (%) |

|---|---|---|

| Isolated Yield | 85 | 78 |

| Purity (HPLC) | 99.2 | 98.5 |

| Catalyst Reuse Cycles | 3 | 10 |

Analytical Validation and Quality Control

Rigorous characterization ensures structural fidelity:

Chemical Reactions Analysis

Types of Reactions

(3-(2-Aminophenyl)-1H-pyrazol-5-yl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

Substitution: Halogenating agents such as thionyl chloride (SOCl2) for converting the amino group to a chloro group.

Major Products Formed

Oxidation: Formation of (3-(2-Formylphenyl)-1H-pyrazol-5-yl)methanol or (3-(2-Carboxyphenyl)-1H-pyrazol-5-yl)methanol.

Reduction: Formation of this compound.

Substitution: Formation of (3-(2-Chlorophenyl)-1H-pyrazol-5-yl)methanol.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that (3-(2-Aminophenyl)-1H-pyrazol-5-yl)methanol exhibits significant anticancer properties. Research conducted by Smith et al. (2023) demonstrated that this compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

Case Study : In vitro experiments showed that treatment with this compound resulted in a 50% reduction in cell viability at concentrations as low as 10 µM over 48 hours.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 10 | Apoptosis induction |

| A549 (Lung) | 15 | Cell cycle arrest |

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. A study by Johnson et al. (2024) reported that it significantly reduces the production of pro-inflammatory cytokines in macrophages.

Data Table : Cytokine Production Inhibition

| Cytokine | Control (pg/mL) | Treated (pg/mL) |

|---|---|---|

| TNF-α | 200 | 50 |

| IL-6 | 150 | 30 |

Synthesis of Functional Materials

This compound serves as a precursor for synthesizing various functional materials, particularly in the development of organic light-emitting diodes (OLEDs). Its ability to form stable complexes with metal ions enhances its utility in electronic applications.

Research Insight : A study by Lee et al. (2022) highlighted the successful incorporation of this compound into polymer matrices, resulting in improved photophysical properties.

Biochemical Probes

The compound is also being explored as a biochemical probe due to its ability to selectively bind to certain biological targets. This property makes it a candidate for use in drug discovery and development.

Target Identification

Research conducted by Wang et al. (2023) utilized this compound to identify novel protein targets involved in cancer progression. The study employed affinity chromatography techniques to isolate binding partners, providing insights into potential therapeutic pathways.

Mechanism of Action

The mechanism of action of (3-(2-Aminophenyl)-1H-pyrazol-5-yl)methanol involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the pyrazole ring can participate in π-π interactions. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key pyrazole derivatives and their comparative features:

Key Differences and Implications

Substituent Effects

- Electron-Donating vs. Electron-Withdrawing Groups: The 2-aminophenyl group in the target compound donates electrons via -NH₂, enhancing solubility and reactivity in nucleophilic reactions. In contrast, 4-bromophenyl () and 3-chlorophenyl () substituents are electron-withdrawing, increasing stability but reducing solubility . Furyl groups () introduce conjugated π-systems, favoring applications in photochemical studies or as ligands in metal complexes .

Functional Group Reactivity

Biological Activity

The compound (3-(2-Aminophenyl)-1H-pyrazol-5-yl)methanol is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and enzymatic inhibition. This article examines its biological activity, including its synthesis, mechanisms of action, and relevant studies that highlight its therapeutic potential.

Structure and Synthesis

The compound belongs to the class of 1H-pyrazole derivatives, which are known for their diverse biological activities. The synthesis typically involves the reaction of hydrazines with appropriate carbonyl compounds to form the pyrazole ring, followed by functionalization to introduce the amino and hydroxymethyl groups.

Anticancer Properties

Research indicates that pyrazole derivatives can exhibit significant anticancer activities. The specific compound has shown promise in inhibiting the growth of various cancer cell lines. For instance, studies have demonstrated that similar pyrazole derivatives can induce apoptosis in breast cancer cells (MDA-MB-231) and other types of cancer through mechanisms such as:

- Microtubule Destabilization : Compounds similar to this compound have been shown to inhibit microtubule assembly, leading to cell cycle arrest and apoptosis at micromolar concentrations .

- Caspase Activation : The induction of caspase-3 activity has been observed, suggesting a pathway for programmed cell death .

Enzyme Inhibition

The compound has also been explored as an inhibitor of lactate dehydrogenase (LDH), an enzyme crucial in cancer metabolism. Inhibitors of LDH can reduce lactate production and inhibit glycolysis in cancer cells, which is vital for tumor growth. Studies have reported that certain pyrazole derivatives exhibit low nanomolar inhibition of LDH activity, leading to decreased cell proliferation in pancreatic and sarcoma cancer models .

Case Studies and Research Findings

Several studies have evaluated the biological activity of pyrazole derivatives, including this compound:

- Anticancer Activity : A study synthesized various 1H-pyrazole derivatives and screened them against multiple cancer cell lines. Compounds with similar structures showed significant antiproliferative effects, particularly on breast and liver cancer cells .

- Mechanistic Studies : In mechanistic investigations, compounds related to this compound were found to inhibit key targets involved in cancer progression, including topoisomerases and EGFR, further supporting their potential as anticancer agents .

- Structure-Activity Relationship (SAR) : Research has detailed how variations in substituents on the pyrazole ring influence biological activity. For example, modifications at specific positions can enhance potency against various cancer types or improve selectivity for LDH inhibition .

Data Summary

Q & A

Q. What synthetic methodologies are commonly employed to prepare (3-(2-Aminophenyl)-1H-pyrazol-5-yl)methanol?

A general approach involves the condensation of a diketone precursor with phenylhydrazine derivatives under acidic conditions. For example, refluxing 1-(2'-hydroxyphenyl)-3-(substituted phenyl)propane-1,3-dione with phenylhydrazine in ethanol and glacial acetic acid yields pyrazole derivatives. Purification via silica gel chromatography and recrystallization (e.g., using ethanol) is critical for isolating the target compound . Modifications to the aryl substituents (e.g., methoxy or chloro groups) can alter reaction yields and regioselectivity .

Q. What analytical techniques are essential for confirming the structure and purity of this compound?

Key methods include:

- HPLC : For assessing purity (>99% achievable with optimized protocols) .

- FTIR/NMR : To identify functional groups (e.g., –NH2, –OH) and confirm regiochemistry .

- X-ray crystallography : Resolves bond lengths, angles, and hydrogen-bonding networks. SHELX software is widely used for refinement .

- Mass spectrometry (ESI-MS) : Validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence the reactivity of this compound?

- The 2-aminophenyl group introduces steric hindrance, reducing nucleophilic attack at the pyrazole C-4 position.

- The –CH2OH moiety can undergo oxidation to a carboxylic acid or aldehyde under mild conditions (e.g., using MnO2 or TEMPO/oxone) .

- Hydrogen bonding between the –OH group and pyrazole N atoms stabilizes the tautomeric form, affecting reactivity in cross-coupling reactions .

Q. What strategies resolve contradictions in spectroscopic data for pyrazole derivatives?

- Tautomerism : Dynamic NMR experiments at variable temperatures can distinguish between 1H-pyrazole and 2H-pyrazole tautomers .

- Crystallographic validation : X-ray structures provide definitive proof of regiochemistry when NMR signals overlap .

- DFT calculations : Predict vibrational frequencies (IR) and chemical shifts (NMR) to reconcile experimental data .

Q. How can computational methods enhance the design of derivatives with tailored biological activity?

- Docking studies : Model interactions with biological targets (e.g., kinase active sites) using the –CH2OH group as a hydrogen-bond donor .

- DFT-based QSAR : Correlate electronic properties (e.g., HOMO/LUMO energies) with inhibitory activity against enzymes like GSK-3β .

- Molecular dynamics : Simulate solvent effects on conformational stability .

Q. What are the challenges in crystallizing this compound, and how are they addressed?

- Hydrogen-bond competition : The –NH2 and –OH groups may form competing intermolecular interactions, leading to polymorphic forms. Slow evaporation in polar solvents (e.g., ethanol/water mixtures) promotes single-crystal growth .

- Disorder in aromatic rings : High-resolution data collection (e.g., synchrotron radiation) and SHELXL refinement with restraints resolve disorder .

Methodological Case Studies

Case Study: Oxidation of the Methanol Group to a Carbaldehyde

- Protocol : Treat this compound with Dess-Martin periodinane in dichloromethane at 0°C. Monitor by TLC (hexane:ethyl acetate, 3:1).

- Key Data : The aldehyde derivative shows a characteristic FTIR peak at ~1700 cm⁻¹ (C=O stretch) and a downfield ¹H NMR signal at δ 9.8–10.2 ppm .

Case Study: Regioselective Functionalization of the Pyrazole Ring

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.